molecular formula C9H8ClFO B15147342 3-(2-Chloro-4-fluorophenyl)propanal CAS No. 1057670-96-8

3-(2-Chloro-4-fluorophenyl)propanal

Cat. No.: B15147342
CAS No.: 1057670-96-8
M. Wt: 186.61 g/mol
InChI Key: JXLJCXPSRHOYAZ-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)propanal is an organic compound characterized by a chloro and fluoro substituent on a phenyl ring attached to a propanal group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chlorination and Fluorination: The compound can be synthesized by sequentially chlorinating and fluorinating a phenylpropanal precursor.

  • Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce the chloro and fluoro groups onto the phenyl ring.

Industrial Production Methods:

  • Batch Processing: Large-scale production often involves batch processing with controlled reaction conditions to ensure consistency and purity.

  • Continuous Flow Chemistry: This method can be used to enhance efficiency and scalability in industrial settings.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid.

  • Reduction: Reduction reactions can reduce the aldehyde group to an alcohol.

  • Substitution: Substitution reactions can replace the chloro or fluoro groups with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 3-(2-Chloro-4-fluorophenyl)propanoic acid.

  • Reduction: 3-(2-Chloro-4-fluorophenyl)propanol.

  • Substitution: Various substituted phenylpropanal derivatives.

Scientific Research Applications

3-(2-Chloro-4-fluorophenyl)propanal is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis and materials science.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.

  • Pathways: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)propanal

  • 3-(4-Fluorophenyl)propanal

This compound's unique combination of substituents provides distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

1057670-96-8

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenyl)propanal

InChI

InChI=1S/C9H8ClFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-6H,1-2H2

InChI Key

JXLJCXPSRHOYAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCC=O

Origin of Product

United States

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